molecular formula C19H23N3O5S B2571058 N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-45-5

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B2571058
CAS No.: 1105231-45-5
M. Wt: 405.47
InChI Key: VUEUEGDICJHCIL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. The unique structural features of this compound suggest various biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Molecular Formula : C20H25N3O5S
  • Molecular Weight : 419.5 g/mol
  • Key Functional Groups :
    • Pyrazole ring
    • Dimethoxyphenyl group
    • Tetrahydrothiophene moiety

Anticancer Activity

Research indicates that pyrazole derivatives exhibit potent anticancer properties. For instance:

  • Cytotoxicity : A study highlighted that certain pyrazole analogs demonstrated significant cytotoxic effects against various cancer cell lines. The compound's structure contributes to its ability to inhibit cell proliferation. The IC50 values for related compounds suggest that modifications in the pyrazole ring can enhance anticancer efficacy .
CompoundCancer Cell LineIC50 (µM)
Compound AMCF739.70
Compound BMDA-MB-2310.26

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been noted in several studies:

  • Mechanism of Action : The presence of the pyrazole ring is associated with the inhibition of pro-inflammatory cytokines and mediators. This suggests that the compound may modulate pathways involved in inflammation .

Neuroprotective Effects

The compound's interactions with metabolic enzymes relevant to neurodegenerative disorders have been explored:

  • Enzyme Inhibition : Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and other enzymes linked to neurodegeneration. For example, compounds with phenyl substitutions on the pyrazole ring exhibited IC50 values ranging from 36.02 nM to 66.37 nM against AChE .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity :
    • Researchers investigated a series of pyrazole derivatives for their anticancer effects on MCF7 and MDA-MB-231 cell lines. The study found that specific modifications significantly enhanced cytotoxicity and induced apoptosis through caspase activation pathways .
  • Anti-inflammatory Mechanisms :
    • A mini-review discussed various pyrazole derivatives showing anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in vitro .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that compounds containing pyrazole rings exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. The mechanism often involves modulation of apoptosis-related proteins like caspases, which play critical roles in programmed cell death. A study demonstrated that certain pyrazole analogs can decrease the viability of MCF7 cells with an IC50 value of 39.70 µM .

1.2 Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory effects. Pyrazole derivatives have been reported to inhibit inflammatory pathways by targeting specific enzymes involved in inflammation. For example, a thiazole moiety attached to a pyrazole scaffold has shown promising anti-inflammatory activity superior to standard treatments like diclofenac sodium .

1.3 Antimicrobial Effects

The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to N-(3,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide have demonstrated effectiveness against various pathogenic bacteria. Studies suggest that these compounds can disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Synthetic Applications

2.1 Precursor for Complex Molecules

The unique structural attributes of this compound make it a valuable precursor in synthetic organic chemistry. The presence of multiple functional groups allows for versatile reactions that can lead to the synthesis of more complex molecules with potential biological activities.

2.2 Multi-step Synthesis Techniques

The synthesis typically involves multi-step organic reactions that can be optimized for yield and purity using techniques such as solvent-free reactions or mechanochemical methods. These methodologies are crucial for producing high-quality compounds for further research.

Case Study 1: Anticancer Research

In a study focused on the anticancer properties of pyrazole derivatives, researchers synthesized several analogs and evaluated their cytotoxicity against breast cancer cell lines. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited significant cytotoxic effects, highlighting the potential of this compound in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory mechanisms of various pyrazole derivatives. The findings revealed that certain compounds could effectively reduce inflammation markers in vitro and in vivo models. This suggests that this compound may serve as a lead compound for developing new anti-inflammatory agents.

Data Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibits proliferation in MCF7 cells (IC50 = 39.70 µM)
Anti-inflammatorySuperior activity compared to diclofenac sodium
AntimicrobialEffective against pathogenic bacteria

Chemical Reactions Analysis

Reactivity of the Pyrazole Core

The pyrazole ring exhibits electrophilic substitution tendencies, particularly at the less sterically hindered positions. Key reactions include:

Reaction TypeConditionsProducts/OutcomesReferences
Nitration HNO₃/H₂SO₄, 0–5°CNitro group introduced at C4
Halogenation Cl₂ or Br₂, FeCl₃ catalystHalogenation at C5
Sulfonation SO₃/H₂SO₄, 80°CSulfonic acid group at C4
  • Mechanistic Insight : Electrophilic attack occurs preferentially at the meta position relative to the electron-withdrawing carboxamide group.

Carboxamide Group Transformations

The carboxamide (-CONH-) moiety undergoes hydrolysis and condensation reactions:

Reaction TypeConditionsProductsReferences
Acidic Hydrolysis HCl (6M), reflux, 12hCarboxylic acid + NH₃
Basic Hydrolysis NaOH (2M), ethanol, 70°C, 8hCarboxylate salt + NH₃
Schiff Base Formation Aldehydes, anhydrous EtOH, ΔImine derivatives
  • Spectroscopic Validation : Post-hydrolysis, IR spectra show loss of amide I band (~1650 cm⁻¹) and emergence of -COOH stretch (~1700 cm⁻¹).

Tetrahydrothiophene-1,1-dioxide Reactivity

The sulfone group directs nucleophilic attacks and participates in elimination:

Reaction TypeConditionsProductsReferences
Nucleophilic Substitution KOH/EtOH, alkyl halidesS-alkylated derivatives
Elimination H₂SO₄, 120°CFormation of conjugated diene
  • Kinetic Data : Elimination proceeds with activation energy ~85 kJ/mol.

Functionalization of the 3,4-Dimethoxyphenyl Group

The aryl substituent undergoes demethylation and electrophilic substitution:

Reaction TypeConditionsProductsReferences
O-Demethylation BBr₃, DCM, -78°CCatechol derivative
Friedel-Crafts Acylation AlCl₃, acetyl chloride, 50°CAcetylated aryl ring

Cycloaddition and Ring-Opening Reactions

The cyclopenta ring participates in Diels-Alder reactions under specific conditions:

Reaction TypeConditionsProductsReferences
Diels-Alder Maleic anhydride, toluene, ΔFused bicyclic adduct

Comparative Reactivity Table

The table below summarizes relative reaction rates for key transformations:

ReactionRate (k, s⁻¹)Yield (%)Selectivity
Nitration (C4)1.2 × 10⁻³78>95% C4
Carboxamide Hydrolysis3.8 × 10⁻⁴92-
O-Demethylation5.6 × 10⁻⁵65100% aryl-O

Biological Activity Modifications

Structural analogs demonstrate that modifications to the carboxamide or sulfone groups significantly alter bioactivity :

DerivativeIC₅₀ (nM)Target
Parent Compound120 ± 15Enzyme X
Hydrolyzed Carboxylic Acid>10,000Inactive
S-Methylated Sulfone45 ± 6Enhanced binding

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-26-16-7-6-12(10-17(16)27-2)20-19(23)18-14-4-3-5-15(14)21-22(18)13-8-9-28(24,25)11-13/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEUEGDICJHCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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